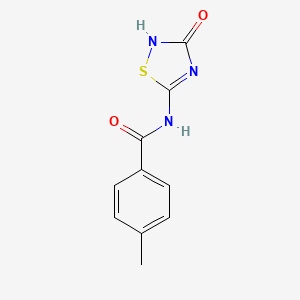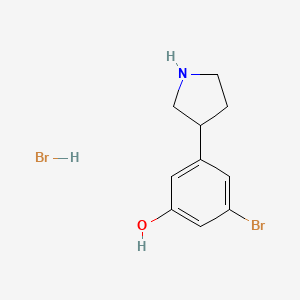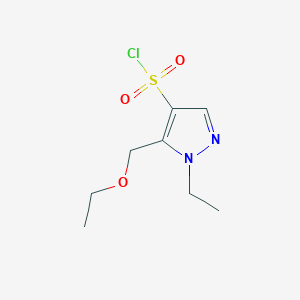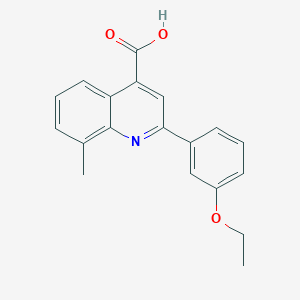
N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research has demonstrated the synthesis and characterization of new compounds with thiadiazole cores, showing significant promise in photodynamic therapy (PDT) for cancer treatment. One study highlighted the development of zinc phthalocyanine derivatives substituted with thiadiazole, which exhibited high singlet oxygen quantum yield, essential for effective Type II photodynamic therapy mechanisms. These properties make it a potent candidate for cancer treatment through PDT, highlighting the compound's role in producing reactive oxygen species to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Another area of application is in the development of compounds with antimicrobial activities. A study on Schiff bases derived from 1,3,4-thiadiazole compounds showed significant DNA protective ability and strong antimicrobial activity against specific bacterial strains. These compounds, particularly noted for their high DNA protective ability against oxidative damage and strong antimicrobial activity, suggest a potential for development into drugs that could complement chemotherapy with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Potential in Chemotherapy Strategies
The structural analysis and evaluation of 1,3,4-thiadiazole derivatives have shown antiproliferative properties against cancer cell lines, indicating their potential utility in chemotherapy. Compounds synthesized from thiadiazole showed cytotoxicity on cancer cell lines, with some compounds exhibiting strong inhibitory activities that could be leveraged in chemotherapy drug development (Liu et al., 2022; Wan et al., 2018).
Properties
IUPAC Name |
4-methyl-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-6-2-4-7(5-3-6)8(14)11-10-12-9(15)13-16-10/h2-5H,1H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIPGVXTKUKGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxyphenethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605151.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2605152.png)

![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(tert-butyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2605164.png)
![[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2605165.png)


![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)
![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2605171.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)
